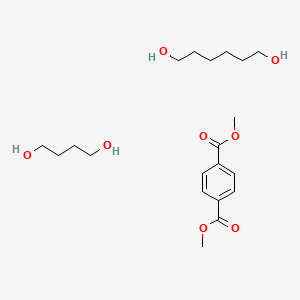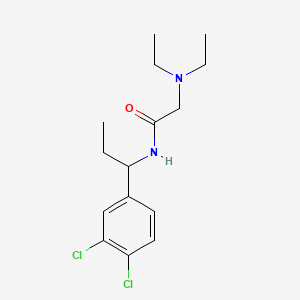
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is a chemical compound with the molecular formula C19H24BrNO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide typically involves multiple steps, starting from phenanthrene derivatives. The process includes:
Hydrogenation: Reduction of phenanthrene to 9,10-dihydrophenanthrene.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions.
Alkylation: Addition of the ethylmethylaminoethyl group.
Hydrobromide Formation: Conversion to the hydrobromide salt form.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Further hydrogenation to more saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide involves its interaction with molecular targets and pathways. It may act on specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenanthrene: Lacks the ethylmethylaminoethyl group.
9,10-Dihydrophenanthrene: Lacks the hydroxyl groups and the ethylmethylaminoethyl group.
Phenanthrene: The parent compound without any substitutions.
Uniqueness
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
41191-12-2 |
|---|---|
Fórmula molecular |
C19H24BrNO2 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
8-[2-[ethyl(methyl)amino]ethyl]-9,10-dihydrophenanthrene-3,4-diol;hydrobromide |
InChI |
InChI=1S/C19H23NO2.BrH/c1-3-20(2)12-11-13-5-4-6-16-15(13)9-7-14-8-10-17(21)19(22)18(14)16;/h4-6,8,10,21-22H,3,7,9,11-12H2,1-2H3;1H |
Clave InChI |
CEQMXLXQEJGPOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCC1=C2CCC3=C(C2=CC=C1)C(=C(C=C3)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

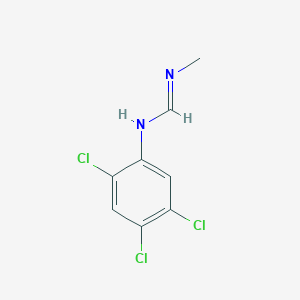

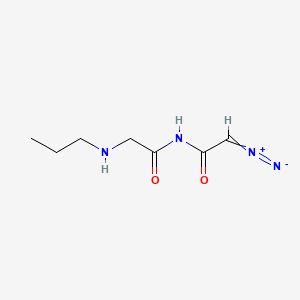
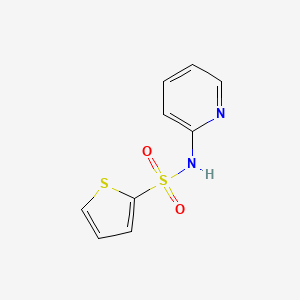
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)
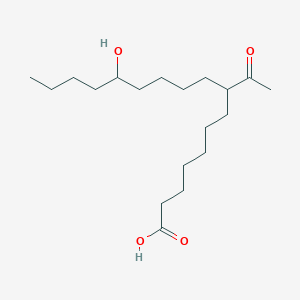
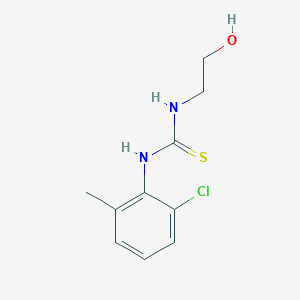
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

